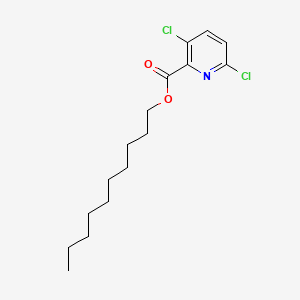
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and a decyl ester group at the carboxylic acid position. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester typically involves the esterification of 3,6-dichloro-2-pyridinecarboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,6-dichloro-2-pyridinecarboxylic acid
Reduction: 2-Pyridinecarboxylic acid, 3,6-dihydro-, decyl ester
Substitution: 2-Pyridinecarboxylic acid, 3,6-dihydroxy-, decyl ester (if hydroxyl group is substituted)
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester involves its interaction with specific molecular targets and pathways. For example, as an auxin-mimic herbicide, it mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . This mechanism is particularly effective against broadleaf weeds.
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can be compared with other similar compounds such as:
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
119805-52-6 |
|---|---|
Formule moléculaire |
C16H23Cl2NO2 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
decyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-8-9-12-21-16(20)15-13(17)10-11-14(18)19-15/h10-11H,2-9,12H2,1H3 |
Clé InChI |
CBLCSWNYVSKUON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=C(C=CC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

